molecular formula C12H10F3N3O3S2 B11081711 N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]benzenesulfonamide

N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]benzenesulfonamide

Cat. No.: B11081711
M. Wt: 365.4 g/mol
InChI Key: IPQOMOGAHHLPGC-UHFFFAOYSA-N
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Description

N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]benzenesulfonamide is a complex organic compound that features a unique structure combining an imidazo[2,1-b][1,3]thiazole ring with a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]benzenesulfonamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]benzenesulfonamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]benzenesulfonamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[2,1-b][1,3]thiazole derivatives and benzenesulfonamide-containing molecules. Examples include:

Uniqueness

What sets N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]benzenesulfonamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and bioactivity, making it a compound of significant interest for further research and development .

Properties

Molecular Formula

C12H10F3N3O3S2

Molecular Weight

365.4 g/mol

IUPAC Name

N-[5-oxo-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl]benzenesulfonamide

InChI

InChI=1S/C12H10F3N3O3S2/c13-12(14,15)11(9(19)18-6-7-22-10(18)16-11)17-23(20,21)8-4-2-1-3-5-8/h1-5,17H,6-7H2

InChI Key

IPQOMOGAHHLPGC-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(C(=O)N21)(C(F)(F)F)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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